1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile
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Overview
Description
1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile is a complex organic compound that features a chloropyridine moiety, a sulfonyl group, and a tetrahydropyridine ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 1,2,3,6-tetrahydropyridine-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a pharmacological agent, particularly in the development of drugs targeting specific biological pathways.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites or interacting with other molecules within a biological system .
Comparison with Similar Compounds
Similar Compounds
1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline: This compound shares a similar sulfonyl and chloropyridine structure but differs in the ring system.
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: Another compound with a chloropyridine and sulfonyl group, but with a pyrrolidine ring instead of a tetrahydropyridine ring.
Uniqueness
1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile is unique due to its combination of a tetrahydropyridine ring with a nitrile group and a sulfonyl-chloropyridine moiety. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-3,6-dihydro-2H-pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-2-1-10(8-14-11)18(16,17)15-5-3-9(7-13)4-6-15/h1-3,8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBFUNSIIZJQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C#N)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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